molecular formula C15H13ClN2O2 B6215652 5-{[(5-chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide CAS No. 2731744-93-5

5-{[(5-chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide

Cat. No.: B6215652
CAS No.: 2731744-93-5
M. Wt: 288.7
InChI Key:
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Description

5-{[(5-chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide is an organic compound characterized by its complex structure, which includes a chlorinated phenyl group, a hydroxyl group, and a benzamide moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(5-chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and 2-methylbenzamide.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the Schiff base. The reaction is typically carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

    Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound would involve similar steps but optimized for large-scale synthesis. This includes:

    Batch or Continuous Processing: Depending on the demand, the synthesis can be carried out in batch reactors or continuous flow systems.

    Catalyst Optimization: The choice of catalyst and reaction conditions would be optimized to maximize yield and minimize by-products.

    Purification and Quality Control: Advanced purification techniques and stringent quality control measures ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[(5-chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Nucleophiles: Amines, thiols, or other nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{[(5-chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[(5-chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA, depending on its application.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide
  • 5-{[(5-fluoro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide
  • 5-{[(5-iodo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide

Uniqueness

5-{[(5-chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity

Properties

CAS No.

2731744-93-5

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.7

Purity

95

Origin of Product

United States

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